3-Ethynyl-5-fluoro-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde: is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position, a fluorine atom at the fifth position, and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-fluoro-4-methoxybenzaldehyde.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzaldehyde derivative with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Ethynyl-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxy group can modulate its electronic properties. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-4-methoxybenzaldehyde:
5-Fluoro-4-methoxybenzaldehyde: Lacks the ethynyl group, leading to variations in its reactivity and applications.
Uniqueness: 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H7FO2 |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-ethynyl-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H7FO2/c1-3-8-4-7(6-12)5-9(11)10(8)13-2/h1,4-6H,2H3 |
InChI Key |
GGRKPHSYQQWHCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.